3-(4-Methylphenyl)piperidine

説明

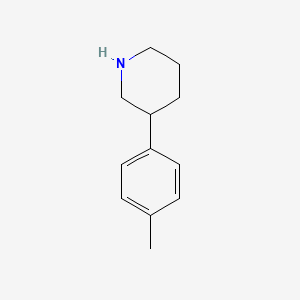

3-(4-Methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound features a piperidine ring substituted with a 4-methylphenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-methylphenylpyridine. This method utilizes a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired conversion.

化学反応の分析

Substitution Reactions

Mechanism : Substitution typically involves nucleophilic attack at positions on the piperidine ring or aromatic substituent. The piperidine nitrogen can act as a leaving group under certain conditions, enabling ring-opening or functionalization.

| Reagent | Condition | Product | Citation |

|---|---|---|---|

| Nucleophiles (e.g., amines, thiols) | Basic conditions (e.g., NaH) | Substituted piperidines | |

| Electrophiles (e.g., halogens) | Acidic conditions (e.g., H2SO4) | Electrophilic aromatic derivatives |

Oxidation Reactions

Mechanism : Oxidation typically targets the piperidine ring or aromatic substituent, introducing oxygen-containing groups (e.g., ketones, sulfoxides).

| Reagent | Condition | Product | Citation |

|---|---|---|---|

| Potassium permanganate (KMnO4) | Acidic aqueous conditions | Piperidine ring oxidation products | |

| Hydrogen peroxide (H2O2) | Mild acidic conditions | Sulfoxides/sulfones (if sulfur present) |

Reduction Reactions

Mechanism : Reduction reactions often target the piperidine ring or functional groups (e.g., amides, ketones) to form amines or hydrocarbons.

| Reagent | Condition | Product | Citation |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH4) | Ether solvents (e.g., THF) | Reduced piperidine derivatives | |

| Hydrogen gas (H2) | Metal catalysts (e.g., Pd/C) | Hydrogenated aromatic rings |

Reaction Mechanisms

Iminium Ion Formation :

In systems involving piperidine, iminium ion formation is often rate-determining. For example, in the Knoevenagel condensation, piperidine reacts with carbonyl compounds to form iminium intermediates, which then undergo nucleophilic attack .

Elimination Pathways :

Elimination of piperidine catalysts in reactions like the Knoevenagel condensation involves proton transfer and bond-breaking steps, with barriers influenced by solvent and catalyst concentration .

Pharmacological Relevance

While not directly studied, piperidine derivatives with phenyl substituents (e.g., 4-dimethylamino-3-phenylpiperidine) exhibit biological activity, such as κ-opioid receptor agonism . This suggests potential for 3-(4-methylphenyl)piperidine in medicinal chemistry, particularly in CNS-targeted therapeutics.

科学的研究の応用

Therapeutic Applications

3-(4-Methylphenyl)piperidine is primarily studied for its pharmacological properties, particularly in the treatment of various central nervous system disorders. Its structural characteristics enable it to interact with multiple biological targets, leading to several potential applications:

- Antidepressant Effects : Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (SNRIs), making them candidates for treating depression and anxiety disorders .

- Neuropharmacology : The compound has been investigated for its ability to modulate neurotransmitter systems, particularly dopamine receptors, which are crucial in managing psychiatric conditions such as schizophrenia and bipolar disorder .

- Anticancer Properties : Studies have shown that piperidine derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated significant activity against hematological malignancies by inducing apoptosis and modulating gene expression associated with cancer cell death .

- Antidiabetic Activity : Some piperidine derivatives have been reported to inhibit α-glucosidases effectively, suggesting their potential in managing diabetes by controlling blood sugar levels.

Research Findings and Case Studies

The following table summarizes key research findings related to the applications of this compound:

作用機序

The mechanism of action of 3-(4-Methylphenyl)piperidine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.

類似化合物との比較

Piperidine: The parent compound, widely used in organic synthesis and medicinal chemistry.

4-Methylpiperidine: A derivative with a methyl group on the piperidine ring, used in similar applications.

Phenylpiperidine: A compound with a phenyl group on the piperidine ring, known for its analgesic properties.

Uniqueness: 3-(4-Methylphenyl)piperidine is unique due to the presence of both a piperidine ring and a 4-methylphenyl group, which imparts specific chemical and biological properties. This combination makes it a versatile intermediate in the synthesis of various bioactive compounds.

生物活性

3-(4-Methylphenyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound, often referred to as a piperidine derivative, features a piperidine ring substituted with a para-methylphenyl group. This structural configuration contributes to its unique chemical properties and biological activities.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors:

- Dopamine Receptors : Studies indicate that this compound may interact with dopamine receptors, which are crucial for mood regulation and cognitive functions.

- Serotonin Receptors : It also appears to influence serotonin receptor activity, suggesting potential applications in treating mood disorders such as depression and anxiety.

Neurotransmitter Modulation

The modulation of neurotransmitter systems suggests that this compound could serve as a therapeutic agent. Research has indicated:

- Antidepressant Effects : In animal models, compounds similar to this compound showed the ability to counteract hypothermia induced by reserpine, indicating potential antidepressant activity .

- Anxiolytic Properties : Its effects on serotonin receptors may also lend it anxiolytic properties, which are beneficial in anxiety disorders.

Case Studies and Experimental Findings

Several studies have explored the pharmacological properties of this compound:

- Acute Toxicity Studies : Research conducted on male rats and mice demonstrated that various doses of the compound were administered intraperitoneally, with observations on survival rates and behavioral changes post-administration. The results indicated a dose-dependent response, highlighting the need for further investigation into its safety profile .

- Behavioral Assessments : In forced swim tests, compounds with similar structures exhibited reduced immobility time in treated animals compared to controls, suggesting antidepressant-like effects .

Comparative Analysis with Related Compounds

| Compound | Structure | Notable Activity |

|---|---|---|

| This compound | Piperidine + 4-methylphenyl | Modulates dopamine and serotonin receptors |

| Piperidine | Basic piperidine structure | Used widely in organic synthesis |

| 4-Methylpiperidine | Piperidine with methyl group | Similar applications in medicinal chemistry |

| Phenylpiperidine | Piperidine with phenyl group | Known for analgesic properties |

特性

IUPAC Name |

3-(4-methylphenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAJVZCDEKJIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755699-91-3 | |

| Record name | 3-(4-methylphenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。